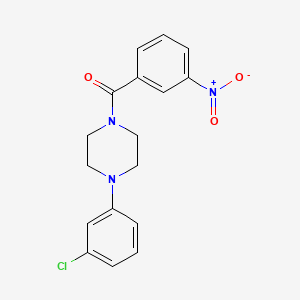

1-(3-Chlorophenyl)-4-(3-nitrobenzoyl)piperazine

Description

Historical Development of Piperazine Derivatives

Piperazine derivatives have undergone significant evolution since their initial discovery. The piperazine core structure, first synthesized in the late 19th century, gained prominence in the 1950s with the introduction of piperazine citrate as an anthelmintic agent. Early derivatives focused on parasitic infections, leveraging the compound’s ability to paralyze helminths via GABA receptor agonism. By the 1960s, industrial synthesis methods emerged, such as the catalytic cyclization of aminoethylethanolamine, which enabled large-scale production of piperazine hydrate.

The 1980s marked a shift toward psychoactive and antimicrobial applications. Derivatives like ziprasidone (atypical antipsychotic) and ciprofloxacin (broad-spectrum antibiotic) demonstrated piperazine’s versatility in drug design. The introduction of aromatic substituents, such as chlorophenyl and nitrobenzoyl groups, expanded structural diversity, enabling targeted interactions with biological receptors.

Table 1: Milestones in Piperazine Derivative Development

Position within Piperazine Designer Compound Classification

1-(3-Chlorophenyl)-4-(3-nitrobenzoyl)piperazine belongs to the N-acylpiperazine subclass, characterized by a benzoyl group at the 4-position and aromatic substituents at the 1-position. This structural motif enhances binding affinity to receptors involved in neurological and oncological pathways.

Key classification criteria :

- Substituent Type :

- Biological Target Profile :

Table 2: Structural Comparison of Piperazine Derivatives

Contemporary Research Significance

Recent studies highlight the compound’s potential in oncology and neurology . In liver cancer models, structurally analogous piperazines induce apoptosis via dual activation of extrinsic (Fas/FasL) and intrinsic (Bax/Bcl-2) pathways. Quantum mechanical calculations suggest the nitro group’s electron-deficient nature facilitates intercalation with DNA base pairs, a mechanism shared with topoisomerase inhibitors.

Emerging applications :

- Antimicrobial resistance : Nitro-substituted piperazines show activity against multidrug-resistant Staphylococcus aureus strains in preclinical assays.

- Neuroinflammation modulation : Chlorophenyl groups exhibit affinity for microglial TLR4 receptors, implicating potential in Alzheimer’s disease research.

Table 3: Recent Studies on Piperazine Derivatives (2020–2025)

Regulatory Framework and Research Implications

The compound falls under EMA Guideline CHMP/QWP/185401/2017 for investigational new drugs, requiring purity ≥98% for preclinical testing. Regulatory challenges include:

- Nitrosamine risk : Piperazine derivatives may form carcinogenic N-nitroso compounds under acidic conditions, necessitating strict pH control during synthesis.

- Genotoxicity screening : The nitro group mandates Ames test compliance per OECD 471 .

Table 4: Regulatory Considerations for Piperazine Derivatives

Properties

IUPAC Name |

[4-(3-chlorophenyl)piperazin-1-yl]-(3-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O3/c18-14-4-2-5-15(12-14)19-7-9-20(10-8-19)17(22)13-3-1-6-16(11-13)21(23)24/h1-6,11-12H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPFPQHWRXDLGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4-(3-nitrobenzoyl)piperazine typically involves the reaction of 3-chlorophenylpiperazine with 3-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-(3-nitrobenzoyl)piperazine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of the corresponding amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties

1-(3-Chlorophenyl)-4-(3-nitrobenzoyl)piperazine is structurally related to piperazine derivatives known for their pharmacological activities. Research indicates that compounds with similar structures exhibit antidepressant effects by modulating serotonin receptors. For instance, studies have shown that certain piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders .

Potential in Neurological Disorders

The compound's ability to interact with various neurotransmitter systems suggests potential applications in treating neurological disorders. It may influence dopamine and norepinephrine pathways, which could be beneficial in conditions like schizophrenia or bipolar disorder. Ongoing research aims to elucidate these effects further and establish a clearer therapeutic profile .

Forensic Science

Detection of Designer Drugs

this compound is often associated with the designer drug 1-(3-chlorophenyl)piperazine (mCPP), which has hallucinogenic properties. Forensic scientists have developed rapid screening methods to detect mCPP in seized samples using electrochemical techniques. These methods utilize disposable screen-printed carbon electrodes for efficient analysis, showcasing the compound's relevance in forensic toxicology .

Analytical Methods

Development of Screening Techniques

Recent advancements have led to the creation of novel analytical methods for detecting piperazine derivatives, including this compound. Techniques such as liquid-liquid extraction followed by gas chromatography have been employed to analyze biological fluids from drug users. These methods are crucial for monitoring substance abuse and ensuring public safety .

Case Studies

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-(3-nitrobenzoyl)piperazine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Activity

Piperazine derivatives exhibit varied receptor affinities based on substituents:

- mCPP : Acts as a 5-HT1B/5-HT1C agonist, inducing hypolocomotion and anxiety in rodents. It is less selective than TFMPP .

- TFMPP : Shows higher 5-HT1B affinity (Ki = 12 nM) and mixed 5-HT2A activity, used in studies of serotonin syndrome .

Table 2: Receptor Affinity and Behavioral Effects

Thermodynamic and Kinetic Stability

- Microwave-assisted synthesis improves reaction kinetics for 1-(3-chloropropyl) derivatives (88% yield in 40 seconds vs. 60% in 7 hours conventionally) .

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance metabolic stability but may reduce bioavailability due to increased lipophilicity .

Biological Activity

1-(3-Chlorophenyl)-4-(3-nitrobenzoyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological interactions, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C_{16}H_{16}ClN_{3}O_{2} and a molecular weight of approximately 345.8 g/mol. The compound features a piperazine core substituted with a chlorophenyl group and a nitrobenzoyl moiety, which contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with chlorobenzoyl and nitrobenzoyl precursors. Common methods include:

- Refluxing in organic solvents.

- Purification through recrystallization or chromatography.

- Optimization using continuous flow reactors for improved yield.

Biological Activity

Research indicates that this compound exhibits multiple biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for therapeutic applications in treating bacterial infections. For instance, it demonstrated Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics like ciprofloxacin .

- Neuropharmacological Effects : Studies have suggested that piperazine derivatives can interact with neurotransmitter receptors, potentially influencing conditions such as anxiety and depression. The binding affinity of this compound to various receptors has been explored, indicating its potential role as an antagonist or agonist in neuropharmacology .

- Cytotoxicity Against Cancer Cells : Preliminary findings suggest that this compound may induce apoptosis in cancer cell lines. In vitro studies have reported IC50 values indicating cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia), with values ranging from 0.65 to 2.41 µM depending on structural modifications .

Data Table: Biological Activities

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various substituted piperazines, including this compound, demonstrated significant antimicrobial properties against clinical strains of bacteria. The compound's efficacy was compared to traditional antibiotics, showing promising results that warrant further investigation into its potential as an antibacterial agent.

- Cytotoxicity Assessment in Cancer Research : In another study focusing on the cytotoxic effects of piperazine derivatives, the compound was evaluated against multiple cancer cell lines. The results indicated that structural modifications could enhance its anticancer properties, leading to further exploration of analogs for drug development .

Q & A

Q. What are the optimal synthetic routes for 1-(3-Chlorophenyl)-4-(3-nitrobenzoyl)piperazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Conventional synthesis involves nucleophilic substitution and coupling reactions. For example, microwave-assisted synthesis (40 seconds at optimized power) achieves 88% yield for structurally similar piperazine derivatives by accelerating reaction kinetics compared to 7-hour conventional methods . Click chemistry using Cu(I)-catalyzed 1,3-dipolar cycloaddition is also effective for piperazine-triazole analogs, with yields >90% under ambient conditions . Key factors include solvent choice (acetonitrile for microwave reactions), stoichiometric ratios (1.2 equiv. azide derivatives), and purification via silica gel chromatography (ethyl acetate/hexane gradients) .

Q. Which analytical methods are recommended for assessing the purity and structural integrity of this compound?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) resolves impurities like 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, a common byproduct in piperazine syntheses . LC-MS confirms molecular weight (expected [M+H]+: ~414 Da), while ¹H/¹³C NMR validates substituent positioning (e.g., aromatic protons at δ 7.2–8.1 ppm for nitrobenzoyl groups) . Purity thresholds ≥97% are critical for pharmacological assays .

Q. What in vitro and in vivo models are used for initial pharmacological screening?

- Methodological Answer : In vitro: Radioligand binding assays (e.g., 5-HT2A/5-HT1A receptor affinity) using rat cortical membranes; IC₅₀ values are compared to reference agonists like mCPP . In vivo: Pentylenetetrazol (PTZ)-induced seizure models in mice evaluate anticonvulsant potential, with dose-response curves (10–50 mg/kg) and latency-to-seizure metrics . Behavioral studies (e.g., head-twitch response) assess serotonin receptor modulation .

Advanced Research Questions

Q. How do structural modifications (e.g., nitrobenzoyl vs. sulfonyl groups) impact receptor binding selectivity and potency?

- Methodological Answer : Comparative molecular docking (e.g., AutoDock Vina) reveals that the nitrobenzoyl group’s electron-withdrawing nature enhances π-π stacking with 5-HT2A’s Phe234, increasing binding affinity versus sulfonyl analogs. Free energy calculations (MM-PBSA) quantify ΔGbind differences (e.g., −8.2 kcal/mol for nitrobenzoyl vs. −6.9 kcal/mol for sulfonyl) . SAR studies show chlorine at the 3-position on the phenyl ring improves metabolic stability by reducing CYP2D6 oxidation .

Q. What strategies resolve contradictions in pharmacological data across studies (e.g., conflicting receptor affinity results)?

- Methodological Answer :

- Metabolite Interference : LC-MS/MS detects active metabolites (e.g., 3-chlorophenylpiperazine) that may confound receptor binding assays .

- Receptor Subtype Selectivity : Radioligand displacement assays using HEK293 cells expressing human 5-HT2A vs. 5-HT2C receptors clarify subtype-specific effects (Ki < 100 nM for 5-HT2A) .

- Species Variability : Cross-testing in rat/mouse brain homogenates identifies species-dependent differences in binding kinetics (e.g., Bmax variations ≤20%) .

Q. How can computational methods guide the design of analogs with improved blood-brain barrier (BBB) penetration?

- Methodological Answer : QSAR models predict logBB values using descriptors like polar surface area (PSA < 90 Ų) and AlogP (2.5–4.0). For this compound, PSA = 85 Ų and AlogP = 3.2 suggest moderate BBB permeability. Molecular dynamics simulations (CHARMM force field) optimize substituent size/position to minimize P-glycoprotein efflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.